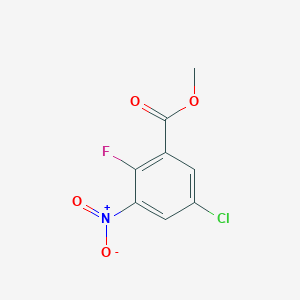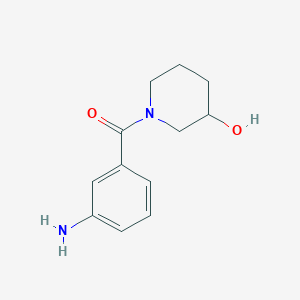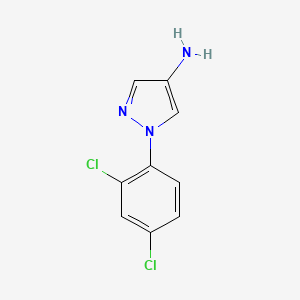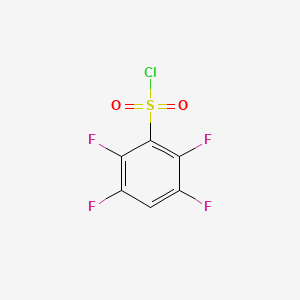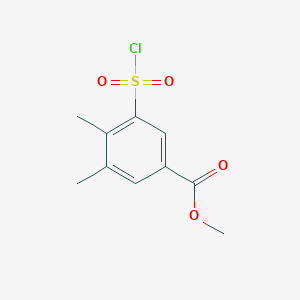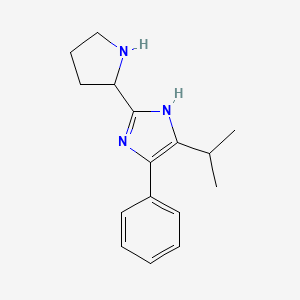
4-phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-imidazole
説明
“4-Phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-imidazole” is a chemical compound with the CAS number 1153105-13-5 . It has a molecular weight of 255.36 and a molecular formula of C16H21N3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group, a propan-2-yl group, and a pyrrolidin-2-yl group attached to an imidazole ring . The exact spatial arrangement of these groups would need to be determined by methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
This compound has a molecular weight of 255.36 . Other physical and chemical properties such as boiling point and storage conditions are not specified .科学的研究の応用
Phosphodiesterase Inhibition and Antimicrobial Activities
A study by Bukhari et al. (2013) synthesized a series of compounds related to the imidazole framework, evaluating them for phosphodiesterase (PDE) inhibition and antimicrobial activities. This research highlights the potential of imidazole derivatives in developing therapeutic agents targeting PDEs and microbial infections, indicating a promising area for the application of the specified compound in drug discovery and development (Bukhari et al., 2013).
Advanced Materials for OLED Devices
The incorporation of imidazole units into materials for organic light-emitting diodes (OLEDs) has been investigated, with research by Wang et al. (2016) demonstrating the design and synthesis of bipolar phenanthroimidazole–diazacarbazole hybrids. These materials show significant improvements in the efficiency and color purity of OLEDs, suggesting the role of imidazole derivatives in enhancing electronic devices' performance (Wang et al., 2016).
Crystallographic Insights
The crystal structure of compounds related to imidazole provides insights into their molecular configurations and potential interactions in biological systems. Studies such as those by Bourichi et al. (2019) contribute to understanding the structural basis for the activity of imidazole derivatives, facilitating the rational design of more effective compounds (Bourichi et al., 2019).
Synthesis and Reactivity
The synthetic routes and chemical reactivity of imidazole derivatives are crucial for developing new compounds with enhanced properties. Research on the synthesis of imidazo[1,2-a]pyridin-2-one derivatives, as described by Tu et al. (2007), provides valuable methodologies for producing a wide range of imidazole-containing molecules, offering a foundation for future innovations in chemical synthesis and drug development (Tu et al., 2007).
Safety And Hazards
特性
IUPAC Name |
4-phenyl-5-propan-2-yl-2-pyrrolidin-2-yl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3/c1-11(2)14-15(12-7-4-3-5-8-12)19-16(18-14)13-9-6-10-17-13/h3-5,7-8,11,13,17H,6,9-10H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUUCKOKFOFBNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C(N1)C2CCCN2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-5-(propan-2-yl)-2-(pyrrolidin-2-yl)-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



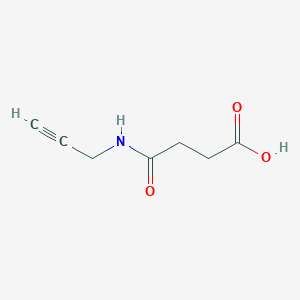
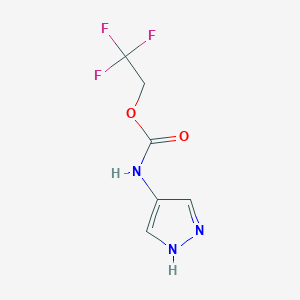
![3-Bromoimidazo[1,2-a]pyridin-6-amine](/img/structure/B1438719.png)
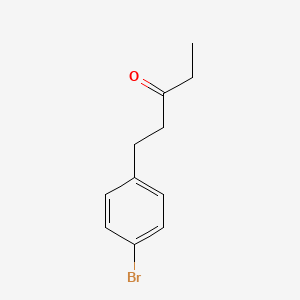
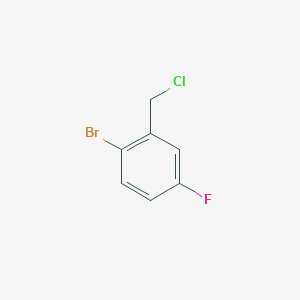
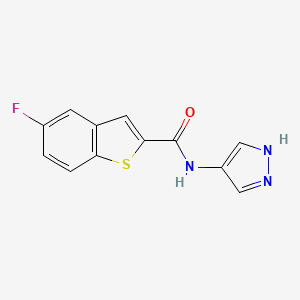
![2-[4-(2-Hydroxyethanesulfonyl)phenyl]acetic acid](/img/structure/B1438725.png)
![2-[4-(2,2,2-Trifluoroethanesulfonyl)phenyl]acetic acid](/img/structure/B1438726.png)
![3-[(Ethanesulfonyl)methyl]aniline](/img/structure/B1438727.png)
